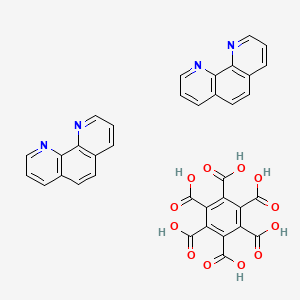
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,3,4,5,6-hexacarboxylic acid, also known as mellitic acid, is an organic compound with the formula C12H6O12. It is a hexacarboxylic acid derivative of benzene, where each carbon atom of the benzene ring is substituted with a carboxyl group. This compound was first discovered in 1799 by the German chemist Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . 1,10-phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is a bidentate ligand that forms complexes with metal ions, often used in coordination chemistry .
Synthetic Routes and Reaction Conditions:
- Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or by hot concentrated nitric acid .
- 1,10-phenanthroline can be synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods:
- Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene using potassium permanganate under controlled conditions .
- 1,10-phenanthroline is produced industrially through the Skraup synthesis, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: It can be reduced to mellitic anhydride under specific conditions.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated nitric acid.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Phosphorus pentachloride.
Major Products Formed:
Oxidation: No reaction with common oxidizing agents.
Reduction: Mellitic anhydride.
Substitution: Acid chloride.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline have various applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Similar compounds include pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 2,2’:6’,2’'-terpyridine, which are also bidentate ligands used in coordination chemistry.
Uniqueness:
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Unique due to its high stability and resistance to common oxidizing and reducing agents.
1,10-phenanthroline: Unique for its strong chelating ability and versatility in forming complexes with a wide range of metal ions.
Eigenschaften
CAS-Nummer |
654077-08-4 |
|---|---|
Molekularformel |
C36H22N4O12 |
Molekulargewicht |
702.6 g/mol |
IUPAC-Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
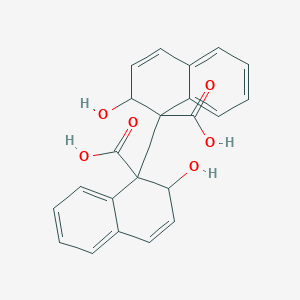

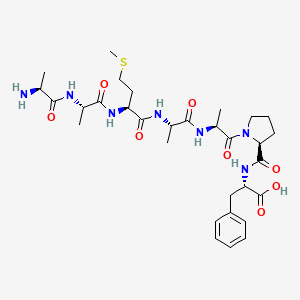
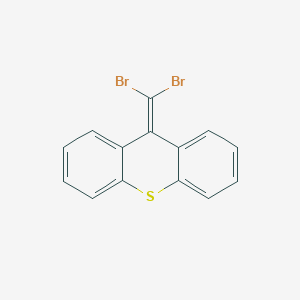


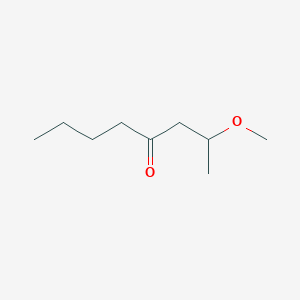
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)

